molecular formula C10H9NO3 B2864170 5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione CAS No. 220412-07-7

5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione

Cat. No.: B2864170
CAS No.: 220412-07-7
M. Wt: 191.186
InChI Key: BNLFKOFKPWDDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione is a complex heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrrole and furan derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indolizine compounds with various functional groups. These products can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione is unique due to its specific ring fusion and the presence of both furan and indolizine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .

Properties

IUPAC Name

4a,5,6,9-tetrahydrofuro[2,3-f]indolizine-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-2-1-7-10(13)6-3-4-14-8(6)5-11(7)9/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLFKOFKPWDDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)C3=C(C2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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